N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide
Overview
Description
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H6ClFN2O3. It is characterized by the presence of chloro, fluoro, and nitro functional groups attached to a phenyl ring, along with an acetamide group.
Scientific Research Applications
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antibacterial properties, particularly against resistant strains of bacteria like Klebsiella pneumoniae.
Materials Science: The compound’s unique functional groups make it a candidate for developing new materials with specific properties.
Biological Studies: It is used in studies to understand the interaction of nitroaromatic compounds with biological systems.
Future Directions
The future directions for research on N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide could involve further investigation of its antibacterial activity and potential applications in medicine . Additionally, more research could be conducted to fully understand its mechanism of action and to explore its potential as a new antibacterial drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide typically involves multiple steps. One common method starts with the nitration of 4-chloro-2-fluoroaniline to introduce the nitro group. This is followed by acetylation to form the acetamide derivative. The reaction conditions often involve the use of nitrating agents like nitric acid and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, or sodium borohydride.
Nucleophiles: Ammonia, amines, or thiols for substitution reactions.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 4-chloro-2-fluoro-5-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chloro-2-fluoro-5-nitroaniline and acetic acid.
Mechanism of Action
The antibacterial activity of N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide is believed to involve the inhibition of penicillin-binding proteins, which are essential for bacterial cell wall synthesis. This leads to cell lysis and death of the bacteria. The presence of the chloro and fluoro groups enhances the compound’s stability and binding affinity to the target enzyme .
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-3-nitrophenyl)acetamide
- 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- 4-(N-acetylamino)-1-chloro-5-fluoro-2-nitrobenzene
Uniqueness
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide stands out due to the specific combination of chloro, fluoro, and nitro groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and materials with specialized properties .
Properties
IUPAC Name |
N-(4-chloro-2-fluoro-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c1-4(13)11-7-3-8(12(14)15)5(9)2-6(7)10/h2-3H,1H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPWQNJSUGIFPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1F)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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